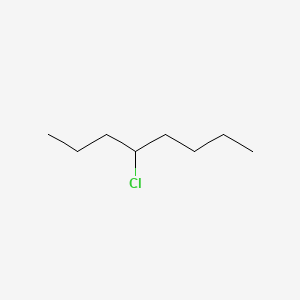

4-Chlorooctane

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-chlorooctane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17Cl/c1-3-5-7-8(9)6-4-2/h8H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRGMFDQMGOZQPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CCC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Cl | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00883633 | |

| Record name | Octane, 4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.67 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

999-07-5 | |

| Record name | 4-Chlorooctane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=999-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octane, 4-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000999075 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octane, 4-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octane, 4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chlorooctane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.415 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies for 4 Chlorooctane

Intermediate in Fine Chemical Synthesis

In the production of fine chemicals—complex, pure substances produced in limited quantities—4-chlorooctane and its isomers function as key intermediates. yufenggp.comontosight.ai These chemicals are integral to various specialized applications, including pharmaceuticals and agrochemicals. ontosight.aiontosight.ai The synthesis of such compounds often involves multi-step processes where the introduction of an octyl group, facilitated by a chlorooctane derivative, is a critical step. ontosight.ai

This compound is considered a valuable organic building block, a fundamental component used in the construction of more elaborate molecules. alfa-chemistry.comcymitquimica.com Organic building blocks are essential starting materials for creating complex structures through various chemical reactions. cymitquimica.com The process of designing a synthesis for a complex target molecule often involves a strategy known as retrosynthesis, where the target is conceptually broken down into simpler, commercially available precursors, such as this compound. lkouniv.ac.in This approach allows chemists to devise a step-by-step plan for the synthesis, with each step involving the formation of new chemical bonds. The use of building blocks like this compound is crucial in drug discovery and materials science research. cymitquimica.com

The reactivity of the chlorine atom in this compound makes it susceptible to nucleophilic substitution, a fundamental reaction in organic chemistry. This allows for the introduction of the eight-carbon chain into a larger molecular framework, a common strategy in the synthesis of complex natural products and other intricate organic targets. ontosight.ai For instance, in the synthesis of certain complex lipids or long-chain hydrocarbons, a fragment corresponding to this compound could be coupled with another molecule to build the carbon skeleton.

For example, the synthesis of certain therapeutic agents may involve an alkylation step where the octyl group from this compound is attached to a core heterocyclic or aromatic structure. eazypharm.com Similarly, in the development of new pesticides, the octyl chain can be incorporated to enhance the compound's interaction with the target organism. ontosight.ai The general class of chloroalkanes is widely used in the synthesis of a variety of pharmaceuticals and agrochemicals. ontosight.aieazypharm.com

While specific examples directly citing this compound in polymer synthesis are not prevalent, its structural analog, 1-chlorooctane (B87089), is noted for its role in this area. acs.org Halogenated alkanes, in general, can be used in the synthesis of specialty polymers. faluckinternational.com For instance, they can be involved in polymerization reactions or used to modify existing polymers to impart specific properties. In the context of molecularly imprinted polymers (MIPs), a study mentioned the use of 1-chlorooctane as one of the compounds tested for retention, indicating its relevance in the field of polymer science. pnnl.gov

Radical Chlorination of Octane (B31449)

Reagent in Functional Group Interconversions

A key application of this compound in organic synthesis is as a reagent for functional group interconversions. ontosight.aicompoundchem.comunizg.hr This process involves converting one functional group into another, a fundamental strategy in synthetic organic chemistry. lkouniv.ac.inunizg.hr The chlorine atom in this compound is a good leaving group in nucleophilic substitution reactions, allowing for its replacement by a wide variety of other functional groups. masterorganicchemistry.com

For example, reaction with hydroxide (B78521) ions can convert this compound to the corresponding alcohol, 4-octanol. Treatment with cyanide can introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine. These transformations highlight the versatility of this compound as a starting point for accessing a range of other compounds with different functionalities.

Table 1: Examples of Functional Group Interconversions from Alkyl Halides

| Starting Material | Reagent | Product Functional Group |

|---|---|---|

| Alkyl Halide | Hydroxide (e.g., NaOH) | Alcohol |

| Alkyl Halide | Cyanide (e.g., KCN) | Nitrile |

| Alkyl Halide | Ammonia (NH₃) | Amine |

| Alkyl Halide | Alkoxide (e.g., NaOR') | Ether |

This table illustrates general reactions applicable to alkyl halides like this compound.

Role in Catalyst and Ligand Precursor Synthesis

The utility of this compound and related haloalkanes extends to the synthesis of precursors for catalysts and ligands, which are crucial components in many chemical reactions.

N-Heterocyclic carbenes (NHCs) are a class of organic compounds that are widely used as ligands in transition metal catalysis. beilstein-journals.orgbeilstein-journals.org The synthesis of the precursors to these NHC ligands, typically imidazolium (B1220033) or imidazolinium salts, often involves the use of haloalkanes. beilstein-journals.orgnih.govresearchgate.net While direct use of this compound is not explicitly detailed in the provided search results, the general synthetic routes to NHC precursors often rely on the alkylation of nitrogen-containing heterocycles with alkyl halides. nih.gov

For example, a common method involves the reaction of a diimine with a suitable C1 building block, or the cyclization of a diamine with an orthoformate, followed by alkylation. beilstein-journals.orgresearchgate.net In a modular synthesis approach, an ω-chloroalkanoyl chloride can be used to construct the heterocyclic framework. nih.gov The alkyl groups on the nitrogen atoms of the NHC precursor are frequently introduced via reaction with an alkyl halide. It is plausible that this compound could be used in such a capacity to introduce an octyl group onto the nitrogen of the heterocyclic ring, thereby influencing the steric and electronic properties of the resulting NHC ligand and its corresponding metal catalyst.

Reaction Mechanisms and Kinetic Studies of 4 Chlorooctane

Nucleophilic Substitution Reactivity

4-Chlorooctane, as a secondary alkyl halide, can undergo nucleophilic substitution through both unimolecular (S(_N)1) and bimolecular (S(_N)2) mechanisms. The preferred pathway is influenced by factors such as the nature of the nucleophile, the solvent, and the reaction conditions. pressbooks.pub For instance, reactions with strong nucleophiles in polar aprotic solvents tend to favor the S(_N)2 pathway, while weaker nucleophiles in polar protic solvents are more conducive to the S(_N)1 mechanism. libretexts.orgchemguide.co.uk

S(_N)1 Pathway Elucidation

The S(_N)1 mechanism proceeds through a two-step process involving the formation of a carbocation intermediate. dalalinstitute.com In the case of this compound, the initial slow step is the departure of the chloride leaving group to form a secondary octyl carbocation. This carbocation is planar, and the subsequent rapid attack by a nucleophile can occur from either face, leading to a racemic mixture of products if the starting material is chiral. dalalinstitute.comcsbsju.edu The rate of an S(_N)1 reaction is dependent only on the concentration of the substrate, following first-order kinetics. msu.edu The stability of the carbocation intermediate is a crucial factor, and while secondary carbocations are less stable than tertiary ones, they can still be formed, particularly under solvolytic conditions with weakly basic nucleophiles. pressbooks.pub

S(_N)2 Pathway Characterization

The S(_N)2 mechanism is a single-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. dalalinstitute.com This concerted mechanism results in an inversion of configuration at the chiral center. The reaction rate is dependent on the concentrations of both the substrate and the nucleophile, exhibiting second-order kinetics. msu.edu For this compound, the S(_N)2 pathway is favored by the use of strong, weakly basic nucleophiles.

A key characteristic of the S(_N)2 reaction is the inversion of stereochemistry at the reaction center, a phenomenon known as Walden inversion. dalalinstitute.com For a chiral starting material like (S)-3-chlorooctane, an S(_N)2 reaction will lead to the formation of the corresponding product with the opposite (R) configuration. csbsju.eduidc-online.com This stereospecific outcome is a direct consequence of the backside attack of the nucleophile on the carbon atom bearing the leaving group. csbsju.eduedscl.in This inversion provides strong evidence for the concerted nature of the S(_N)2 mechanism.

The reactivity in S(_N)2 reactions is highly dependent on the nature of the nucleophile. Strong nucleophiles accelerate the rate of S(_N)2 reactions. pressbooks.pub For instance, anions like azide (B81097) (N(_3)) and cyanide (CN) are effective nucleophiles for substitution on secondary alkyl halides like 2-chlorooctane (B146373). The strength of a nucleophile, or its nucleophilicity, is influenced by factors such as charge, basicity, polarizability, and solvation. nowgongcollege.edu.in Negatively charged nucleophiles are generally more potent than their neutral counterparts. pressbooks.pub

Table 1: Relative Reactivity of Nucleophiles in S(_N)2 Reactions

| Nucleophile | Relative Rate |

| I | Very Fast |

| Br | Fast |

| Cl | Moderate |

| CN | Moderate |

| N(_3) | Moderate |

| H(_2)O | Slow |

This table provides a general trend of nucleophilicity. Actual rates can vary based on specific reaction conditions.

Stereochemical Course of SN2 Reactions

Catalytic Effects in Nucleophilic Substitutions

Phase-transfer catalysis (PTC) is a valuable technique for carrying out reactions between reactants that are in different phases, such as an aqueous-soluble nucleophile and an organic-soluble substrate like this compound. dalalinstitute.com This method often employs quaternary ammonium (B1175870) or phosphonium (B103445) salts as catalysts. dalalinstitute.comspcmc.ac.in The catalyst transports the nucleophilic anion from the aqueous phase to the organic phase, where it can react with the alkyl halide. dalalinstitute.comlittleflowercollege.edu.in This process dramatically increases the reaction rate. For example, the reaction of 1-chlorooctane (B87089) with aqueous sodium cyanide is extremely slow, but the addition of a phase-transfer catalyst can lead to a high yield of the substitution product in a much shorter time. dalalinstitute.comspcmc.ac.inacs.org This technique is particularly useful for S(_N)2 reactions, as it provides a high concentration of the nucleophile in the organic phase.

Metal-Catalyzed Alkylation Mechanisms

Metal-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-carbon bonds, and alkyl halides such as this compound are valuable substrates in this context. acs.orgrsc.org These reactions often proceed through mechanisms that differ significantly from classical nucleophilic substitution, frequently involving radical intermediates or organometallic species. ntu.edu.sgresearchgate.net

Cobalt-N-heterocyclic carbene systems, for instance, have been developed for the chelation-assisted ortho-alkylation of aromatic compounds with secondary alkyl chlorides. ntu.edu.sg Mechanistic studies suggest that these transformations can involve a single-electron transfer from the cobalt catalyst to the alkyl halide, generating an alkyl radical. This radical then participates in the C-C bond formation. ntu.edu.sg

Similarly, silylboronate-mediated cross-coupling reactions have been shown to be effective for a range of alkyl halides, including 1-chlorooctane, with aryl alkanes. rsc.org While experimental evidence points towards a radical mechanism, computational studies have also suggested the possibility of an ionic pathway. rsc.org The versatility of this approach is highlighted by its effectiveness with various alkyl halides, including chlorides, bromides, and iodides. rsc.org

Transition metal-catalyzed reactions that utilize ate complexes, formed from the reaction of a transition metal with a Grignard reagent, offer another avenue for the use of alkyl halides in C-C bond formation. uwindsor.ca These mechanistically novel pathways avoid the direct oxidative addition of the alkyl halide to a metal(0) complex, a step that is often slow for alkyl halides. uwindsor.ca

Menshutkin Reaction Kinetics

The Menshutkin reaction, the quaternization of an amine by an alkyl halide, is a classic example of a nucleophilic substitution reaction. ntnu.no The kinetics of this S_N2 reaction are influenced by several factors, including the structure of the alkyl halide, the nature of the amine, the solvent, temperature, and concentration. ntnu.no

Kinetic studies on the Menshutkin reaction with various alkyl halides have provided a deep understanding of solvent effects. rsc.orgku.edu The reaction rate is interpreted based on non-specific physical interactions and specific chemical effects, such as the formation of hydrogen-bonded complexes between protic solvents and the reactants. rsc.org The use of microwave irradiation has been shown to dramatically accelerate the synthesis of ionic liquids via the Menshutkin reaction, reducing reaction times from hours to seconds. ku.edu For instance, the reaction of 1-chlorooctane under simultaneous microwave and ultrasound irradiation has been investigated to improve yields and reaction times. researchgate.net

Table 1: Factors Influencing Menshutkin Reaction Kinetics

| Factor | Effect on Reaction Rate | Reference |

|---|---|---|

| Solvent Polarity | Polar aprotic solvents generally increase the rate by stabilizing the transition state. | ntnu.no |

| Temperature | Increasing the temperature increases the reaction rate, following the Arrhenius equation. | ntnu.no |

| Concentration | The reaction is second-order, so the rate is proportional to the concentrations of both the amine and the alkyl halide. | ntnu.no |

| Leaving Group | The rate generally follows the trend I > Br > Cl, corresponding to the leaving group ability. |

| Steric Hindrance | Increased steric hindrance on either the amine or the alkyl halide decreases the reaction rate. | |

Elimination Reaction Pathways

Elimination reactions of this compound, typically dehydrohalogenation, proceed through distinct mechanistic pathways, primarily the E1 and E2 mechanisms, to form alkenes. libretexts.org The specific pathway is influenced by factors such as the strength of the base, the solvent, and the temperature. masterorganicchemistry.comlibretexts.org

E1 Mechanism Studies

The E1 (Elimination, unimolecular) mechanism is a two-step process. libretexts.org The first and rate-determining step is the spontaneous dissociation of the leaving group (chloride in this case) to form a carbocation intermediate. The second step involves a weak base abstracting a proton from a carbon adjacent to the carbocation, leading to the formation of a double bond. libretexts.org

E1 reactions are favored by:

Weak bases libretexts.org

Polar protic solvents, which stabilize the carbocation intermediate libretexts.org

Tertiary alkyl halides, as they form more stable carbocations libretexts.org

Higher temperatures masterorganicchemistry.com

For this compound, a secondary alkyl halide, the E1 pathway competes with the S_N1 reaction, as they share the same initial carbocation formation step. iitk.ac.in

E2 Mechanism Studies

The E2 (Elimination, bimolecular) mechanism is a one-step, concerted reaction where a strong base abstracts a proton from a carbon atom while the leaving group simultaneously departs from the adjacent carbon. libretexts.org This process requires an anti-periplanar arrangement of the proton and the leaving group. iitk.ac.in

E2 reactions are favored by:

Strong, bulky bases libretexts.org

A higher concentration of the base libretexts.org

Aprotic polar solvents

An increase in the number of alkyl groups on the carbon with the leaving group, which stabilizes the forming double bond in the transition state iitk.ac.in

Kinetic isotope effect studies have been used to investigate the transition state geometries of E2 reactions. acs.org

Regioselectivity and Product Distribution in Dehydrohalogenation

The dehydrohalogenation of this compound can potentially yield two different alkene products: oct-3-ene (B8807844) and oct-4-ene. The distribution of these products is governed by regioselectivity rules, primarily Zaitsev's rule and the Hofmann rule, depending on the reaction conditions.

Zaitsev's rule predicts that the major product will be the more substituted (and therefore more stable) alkene. iitk.ac.in For this compound, this would favor the formation of oct-4-ene. This outcome is typical for reactions proceeding under thermodynamic control with small, strong bases.

However, the use of bulky bases can lead to the formation of the less substituted alkene (Hofmann product), in this case, oct-3-ene. This is due to the steric hindrance of the base, which makes it easier to abstract a proton from the less sterically hindered carbon. Studies on the elimination of 2-bromooctane (B146060) using sodium diisopropylamide (NaDA) have shown a high selectivity for the terminal alkene (the Hofmann product). acs.org

Recent developments have explored vitamin B12-based photocatalytic systems for the dehydrohalogenation of alkyl halides under mild conditions. rsc.orgscispace.comrsc.org These methods can exhibit high regioselectivity, often favoring the formation of terminal olefins. rsc.orgscispace.comrsc.org

Table 2: Predicted Products of Dehydrohalogenation of this compound

| Reaction Conditions | Major Product | Minor Product | Governing Rule | Reference |

|---|---|---|---|---|

| Strong, small base (e.g., NaOEt) | oct-4-ene | oct-3-ene | Zaitsev | iitk.ac.in |

Reduction Chemistry of this compound

The reduction of this compound involves the replacement of the chlorine atom with a hydrogen atom, yielding octane (B31449). This transformation can be achieved using various reducing agents.

A common method for the reduction of alkyl halides is the use of metal hydrides, such as lithium aluminum hydride (LiAlH₄). Another well-established method is the radical chain reduction using trialkyltin hydrides, like tri-n-butyltin hydride ((n-Bu)₃SnH). acs.org Kinetic studies have compared the reduction rates of different chloroalkanes, showing that the chlorine in 2-chlorooctane is removed more slowly than in other model compounds under certain conditions. acs.org

More recently, trialkylsilanes in the presence of a thiol catalyst have been developed as a less toxic alternative to tributylstannane for the homolytic reduction of alkyl halides. psu.edu This method proceeds via a radical chain mechanism where the thiol acts as a polarity reversal catalyst. psu.edu

Table 3: Common Reducing Agents for this compound

| Reducing Agent/System | Reaction Type | Product | Reference |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Nucleophilic Substitution | Octane | |

| Tri-n-butyltin Hydride ((n-Bu)₃SnH) | Radical Chain Reduction | Octane | acs.org |

Hydride-Based Reduction Mechanisms

The reduction of this compound to octane can be effectively achieved using hydride-based reducing agents. The primary mechanism for this transformation is a direct nucleophilic substitution (SN2) reaction. In this process, a hydride ion (H⁻), delivered from a complex metal hydride, acts as the nucleophile. It attacks the electrophilic carbon atom at position 4, which is bonded to the chlorine atom. This attack occurs from the backside, leading to an inversion of stereochemistry at the chiral center and the displacement of the chloride ion as a leaving group.

The most common sources for the hydride nucleophile are complex metal hydrides such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). libretexts.orglibretexts.org However, their reactivity differs significantly. LiAlH₄ is a potent reducing agent capable of reducing alkyl halides. libretexts.orglibretexts.org The Al-H bond in LiAlH₄ is more polar than the B-H bond in NaBH₄, making the hydride more available for nucleophilic attack. libretexts.orglibretexts.org Consequently, NaBH₄ is generally not strong enough to reduce alkyl halides like this compound under normal conditions. The reaction with LiAlH₄ typically proceeds in an aprotic solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by a hydrolysis workup step to neutralize the resulting alkoxide and aluminum salts. libretexts.org

Table 1: Comparison of Common Hydride Reducing Agents for Alkyl Halide Reduction

| Property | Lithium Aluminum Hydride (LiAlH₄) | Sodium Borohydride (NaBH₄) |

|---|---|---|

| Reactivity | Very high, strong reducing agent | Mild, selective reducing agent |

| Reduction of this compound | Effective | Generally ineffective |

| Mechanism | SN2 nucleophilic substitution | SN2 nucleophilic substitution |

| Typical Solvents | Aprotic ethers (e.g., THF, Diethyl Ether) | Protic solvents (e.g., Methanol (B129727), Ethanol) |

| Workup | Careful addition of water/acid required | Often accomplished by the solvent system |

This table provides a comparative overview of the properties and reactivity of LiAlH₄ and NaBH₄ in the context of reducing alkyl halides like this compound.

Catalytic Reduction Systems

Catalytic methods offer an alternative pathway for the reduction of this compound, often under milder conditions than those required for stoichiometric hydride reagents. One prominent method is catalytic hydrogenolysis, which involves a heterogeneous catalyst, typically a noble metal like palladium on a carbon support (Pd/C), and a source of hydrogen. The mechanism involves the oxidative addition of the C-Cl bond to the metal surface, followed by reaction with hydrogen (either as H₂ gas or from a transfer hydrogenation source) and reductive elimination to yield octane.

More advanced systems involve homogeneous catalysts. For instance, transition-metal hydride complexes, such as those involving cobalt, can facilitate reduction via a hydrogen atom transfer (HAT) mechanism. beilstein-journals.org In such systems, a metal-hydride species is generated catalytically, which then donates a hydrogen atom to the alkyl halide. This can initiate a radical chain reaction where the resulting octyl radical abstracts a hydrogen atom from a donor molecule to complete the reduction to octane. beilstein-journals.org Selective Catalytic Reduction (SCR) systems, while primarily known for reducing NOx emissions in industrial applications, operate on principles of catalytic conversion that are broadly applicable. miratechcorp.comcatalyticcombustion.comprocesssensing.comdieselnet.com These systems use a catalyst to facilitate a reaction between a reductant and the target molecule, achieving high selectivity and efficiency. dieselnet.com

Kinetic Analysis of this compound Transformations

Understanding the kinetics of a reaction provides deep insight into its mechanism. This involves determining the rate law and the influence of temperature on the reaction rate.

Rate Law Determination

For transformations of this compound that proceed via a bimolecular mechanism like SN2, the reaction rate is dependent on the concentration of both the substrate (this compound) and the nucleophile. The rate law for such a reaction is expressed as:

Rate = k[C₈H₁₇Cl][Nucleophile]

Kinetic studies on the reaction of related isomers, 1-chlorooctane and 2-chlorooctane, with the naphthalene (B1677914) radical-anion have experimentally confirmed that the reaction is first-order with respect to the alkyl chloride. researchgate.net In competitive kinetic experiments, the relative rates of different organic chlorides were determined, providing a quantitative measure of their reactivity under identical conditions. researchgate.net This type of analysis is crucial for establishing the reaction mechanism and predicting how changes in reactant concentrations will affect the reaction time.

Table 3: Relative Reaction Rates of Chlorinated Alkanes with Naphthalene Radical-Anion

| Substrate | Relative Rate (Referred to 1-Chlorooctane) |

|---|---|

| 1-Chlorooctane | 1.00 |

| 2-Chlorooctane | 0.91 |

| 2-Chloro-2-methylheptane | 0.11 |

| Chlorobenzene | < 0.01 |

Data adapted from a study on reactions with naphthalene radical-anion, demonstrating the relative reactivity of different organic chlorides. researchgate.net The similar reactivity of primary (1-chloro) and secondary (2-chloro) isomers suggests that electronic effects are significant in this specific transformation. It is expected that this compound would exhibit a reactivity profile similar to that of 2-chlorooctane.

Temperature Dependence and Activation Parameters

The effect of temperature on the rate of chemical reactions is described by the Arrhenius equation:

k = A * e-Ea/RT

where:

k is the rate constant.

A is the pre-exponential factor, related to the frequency of collisions with the correct orientation.

Ea is the activation energy, the minimum energy required for a reaction to occur.

R is the universal gas constant.

T is the absolute temperature in Kelvin.

For the transformations of this compound, increasing the temperature will increase the rate constant k, thereby accelerating the reaction. This is because a higher temperature provides more molecules with sufficient kinetic energy to overcome the activation energy barrier (Ea).

The activation parameters, Ea and A, can be determined experimentally by measuring the rate constant at several different temperatures and plotting ln(k) versus 1/T (an Arrhenius plot). The slope of this line is equal to -Ea/R, and the y-intercept is ln(A). These parameters are vital for understanding the reaction mechanism. For example, the activation energy provides a quantitative measure of the energy barrier of the transition state. A higher Ea implies a slower reaction at a given temperature. Studies on the hydrochlorination of alkenes show a clear temperature dependence, where higher temperatures lead to higher reaction rates, consistent with Arrhenius behavior. beilstein-journals.org

Table 4: Interpretation of Activation Parameters for this compound Transformations

| Parameter | Symbol | Significance | Typical Influence on Rate |

|---|---|---|---|

| Activation Energy | Ea | The minimum energy barrier that must be overcome for reactants to transform into products. | A lower Ea leads to a faster reaction rate. |

| Pre-exponential Factor | A | Represents the frequency of correctly oriented collisions between reactant molecules. | A higher A leads to a faster reaction rate. |

| Temperature | T | A measure of the average kinetic energy of the molecules in the system. | Increasing T increases the rate constant exponentially. |

This table outlines the key activation parameters derived from the Arrhenius equation and their significance in the context of this compound's chemical reactions.

Advanced Spectroscopic Characterization and Analytical Methodologies

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing infrared and Raman techniques, probes the quantized vibrational states of a molecule. The absorption or scattering of radiation at specific frequencies corresponds to distinct molecular motions, such as stretching and bending of bonds, providing a unique molecular fingerprint.

Fourier Transform Infrared (FTIR) Spectroscopic Investigations

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample, yielding a spectrum that reveals its functional groups and structural features. jasco-global.com The analysis of 4-chlorooctane via FTIR is centered on identifying the characteristic vibrational modes of its alkyl chain and the carbon-chlorine bond.

While detailed, peer-reviewed spectral assignments for this compound are not extensively published, the expected absorption bands can be predicted based on the known frequencies for similar alkyl halides. The National Institute of Standards and Technology (NIST) provides a reference gas-phase IR spectrum for this compound. nist.gov A corresponding spectrum for the isomeric 3-chlorooctane (B74152) is also available for comparison. nist.gov

Key vibrational regions for this compound include:

C-H Stretching: Strong absorptions are expected in the 2850-3000 cm⁻¹ region, typical for the symmetric and asymmetric stretching of methyl (CH₃) and methylene (B1212753) (CH₂) groups in the octane (B31449) backbone.

C-H Bending: Vibrations corresponding to the bending (scissoring, wagging, and twisting) of the CH₂ and CH₃ groups typically appear in the 1350-1480 cm⁻¹ range.

C-Cl Stretching: The carbon-chlorine stretching vibration is a crucial diagnostic peak. For secondary chloroalkanes, this bond typically produces a moderate to strong absorption in the 600-800 cm⁻¹ region. The exact frequency can be sensitive to the conformation of the molecule.

Table 1: Predicted FTIR Vibrational Modes for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| C-H Stretch (Alkyl) | 2850 - 3000 | Strong |

| C-H Bend (Methylene/Methyl) | 1350 - 1480 | Medium |

| C-Cl Stretch | 600 - 800 | Medium-Strong |

Fourier Transform Raman (FT-Raman) Spectroscopic Investigations

FT-Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. uliege.be While a C-Cl bond is a relatively weak Raman scatterer, the hydrocarbon backbone of this compound produces a characteristic spectrum. Detailed vibrational analysis combining FTIR and FT-Raman has been performed on the related compound 1-chlorooctane (B87089), providing a basis for understanding the spectra of its isomers. iacs.res.inresearchgate.net

For this compound, the FT-Raman spectrum would be expected to prominently feature:

Strong C-H stretching bands between 2800 and 3000 cm⁻¹.

A series of peaks in the 800-1500 cm⁻¹ "fingerprint region" corresponding to C-C stretching and C-H bending modes, which are highly sensitive to the molecule's conformation.

Surface-Enhanced Raman Spectroscopy (SERS) for Molecular Characterization

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that dramatically increases the Raman signal of molecules adsorbed onto or very near nanostructured metal surfaces, typically gold or silver. irdg.orgclinmedjournals.org The enhancement allows for the detection of trace amounts of an analyte, potentially down to the single-molecule level. clinmedjournals.org

There is no specific literature detailing the SERS analysis of this compound. However, the technique could be applied to study its behavior at interfaces. By adsorbing this compound onto a SERS-active substrate, it would be possible to obtain a significantly amplified vibrational spectrum. This could be particularly useful for:

Trace Detection: Identifying minute quantities of this compound in a sample matrix.

Interfacial Studies: Investigating the orientation and interaction of the molecule with the metal surface. The enhancement effect is distance-dependent, so the relative intensities of different vibrational modes can provide clues about which part of the molecule (the polar C-Cl group or the nonpolar alkyl chain) is closest to the surface.

The SERS effect arises from two primary mechanisms: an electromagnetic enhancement due to localized surface plasmon resonance on the nanostructured surface and a chemical enhancement involving charge-transfer between the molecule and the substrate. clinmedjournals.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In ¹H NMR spectroscopy, the chemical shift, integration, and multiplicity (splitting pattern) of the signals provide detailed information about the electronic environment and connectivity of hydrogen atoms in a molecule. hmdb.ca For this compound (CH₃-CH₂-CH₂-CH(Cl)-CH₂-CH₂-CH₂-CH₃), the structure lacks symmetry around the chiral center at C4. Consequently, each proton or proton group is chemically non-equivalent, which should result in eight distinct signals.

The expected features of the ¹H NMR spectrum are:

Downfield Shift: The proton attached directly to the carbon bearing the chlorine atom (the C4-H methine proton) would appear furthest downfield (highest chemical shift, likely in the range of 3.5-4.5 ppm) due to the electron-withdrawing effect of the chlorine atom. This signal would be a multiplet due to coupling with the neighboring methylene protons on C3 and C5.

Methylene Protons: The various methylene (CH₂) groups would produce complex multiplets in the alkyl region of the spectrum, generally between 1.2 and 2.0 ppm.

Methyl Protons: The two terminal methyl (CH₃) groups at C1 and C8 would appear as triplets in the upfield region (typically 0.8-1.0 ppm), as they are each coupled to an adjacent CH₂ group.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. savemyexams.com In a standard broadband-decoupled ¹³C NMR spectrum, each unique carbon atom produces a single peak. savemyexams.com Given the asymmetry of this compound, eight distinct signals are expected.

The predicted chemical shifts for the carbon atoms are:

C4 Carbon: The carbon atom directly bonded to the chlorine atom (C4) would be significantly shifted downfield compared to the other sp³ carbons, typically appearing in the 55-70 ppm range.

Other Carbons: The remaining seven carbon atoms of the alkyl chain would appear in the upfield region of the spectrum, generally between 10 and 40 ppm. The chemical shifts would vary slightly based on their proximity to the electronegative chlorine atom (the inductive effect). For instance, C3 and C5 would be expected to appear at a slightly higher chemical shift than C2 and C6.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Predicted Chemical Shift (δ) Range (ppm) | Rationale |

| C4 | 55 - 70 | Directly attached to electronegative Cl atom. |

| C3, C5 | 30 - 45 | β-effect from Cl atom. |

| C2, C6 | 20 - 35 | γ-effect from Cl atom. |

| C1, C8 | 10 - 20 | Terminal methyl groups, least affected by Cl. |

| C7 | 20 - 30 | δ-effect from Cl atom. |

This comprehensive spectroscopic analysis allows for the unambiguous identification and structural confirmation of this compound.

Advanced NMR Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules like this compound. guidechem.com While standard 1D ¹H and ¹³C NMR provide fundamental information, advanced 2D techniques are essential for unambiguous assignment of all proton and carbon signals, especially in complex molecules. princeton.edusdsu.edu

¹H and ¹³C NMR: The ¹H NMR spectrum of this compound would show complex overlapping signals for the methylene (CH₂) protons, while the ¹³C NMR spectrum would display distinct signals for each of the eight carbon atoms, with their chemical shifts influenced by the electronegative chlorine atom.

DEPT (Distortionless Enhancement by Polarization Transfer): This technique is used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. uvic.ca A series of DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) would confirm the presence of two CH₃ groups, five CH₂ groups, and one CH group in the this compound molecule. Quaternary carbons are not observed in DEPT spectra. uvic.ca

COSY (Correlation Spectroscopy): This homonuclear 2D experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY spectra would reveal correlations between adjacent protons along the alkyl chain, allowing for the tracing of the carbon skeleton's proton connectivity. For example, the proton on C4 would show correlations to the protons on C3 and C5.

HSQC (Heteronuclear Single Quantum Coherence): This is a 2D experiment that correlates proton signals with the signals of directly attached carbon atoms. columbia.edu An HSQC spectrum is invaluable for assigning each carbon signal based on the previously identified proton signals. columbia.edu Each CH, CH₂, or CH₃ group in this compound would produce a cross-peak connecting the ¹H and ¹³C chemical shifts.

Predicted NMR Data for this compound

| Atom Number | Carbon Type | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Expected COSY Correlations (with H at) | Expected HMBC Correlations (with C at) |

| C1 | CH₃ | ~14.0 | ~0.9 | C2 | C2, C3 |

| C2 | CH₂ | ~22.5 | ~1.3 | C1, C3 | C1, C3, C4 |

| C3 | CH₂ | ~34.0 | ~1.5 | C2, C4 | C2, C4, C5 |

| C4 | CH | ~62.0 | ~3.9 | C3, C5 | C2, C3, C5, C6 |

| C5 | CH₂ | ~36.0 | ~1.7 | C4, C6 | C3, C4, C6, C7 |

| C6 | CH₂ | ~27.0 | ~1.4 | C5, C7 | C4, C5, C7, C8 |

| C7 | CH₂ | ~22.8 | ~1.3 | C6, C8 | C5, C6, C8 |

| C8 | CH₃ | ~14.1 | ~0.9 | C7 | C6, C7 |

Mass Spectrometry for Structural Elucidation and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatiles Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for separating and identifying volatile organic compounds in a mixture. bee.or.kr The gas chromatograph separates components based on their boiling points and interactions with a stationary phase, and the mass spectrometer then fragments and detects the individual components, providing a unique mass spectrum that acts as a molecular fingerprint. nist.govnist.gov

This compound has been identified as a volatile compound in various analyses. For instance, it has been detected in the pyrolysis products of automobile shredder residue. nih.gov It has also been noted in the analysis of honey volatiles. bee.or.kr In such studies, a sample's volatile fraction is introduced into the GC, and the retention time of this compound helps in its initial identification, which is then confirmed by its mass spectrum. The mass spectrum is characterized by the molecular ion peak and specific fragmentation patterns, which can be compared against spectral libraries like that of the National Institute of Standards and Technology (NIST). nist.govresearchgate.net

Electron Ionization Mass Spectrum Fragmentation for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Interpretation |

| 148/150 | [C₈H₁₇Cl]⁺ | Molecular ion (presence of ³⁵Cl and ³⁷Cl isotopes) |

| 113 | [C₈H₁₇]⁺ | Loss of Cl radical |

| 91/93 | [C₄H₈Cl]⁺ | Cleavage at C4-C5 bond (alpha-cleavage) |

| 57 | [C₄H₉]⁺ | Butyl cation from cleavage of the butyl group |

| 55 | [C₄H₇]⁺ | Loss of H₂ from the m/z 57 fragment |

| 43 | [C₃H₇]⁺ | Propyl cation from cleavage of the propyl group |

High-Resolution Mass Spectrometry of Transformation Products

When organic compounds like this compound are released into the environment or subjected to industrial or metabolic processes, they can undergo chemical transformations. Identifying the resulting transformation products (TPs) is crucial for understanding their fate and potential impact. High-Resolution Mass Spectrometry (HRMS), often coupled with liquid or gas chromatography (LC-HRMS or GC-HRMS), is the premier technique for this purpose. mdpi.com

HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, provide highly accurate mass measurements, enabling the determination of elemental compositions for unknown TPs. mdpi.comcopernicus.org While specific studies on this compound's transformation are not widely documented, the general pathways for halogenated hydrocarbons involve reactions like hydroxylation, dehydrochlorination, and oxidation. copernicus.org For example, if a sample of this compound was exposed to oxidative conditions, HRMS could be used to identify potential products by searching for the exact masses of compounds like 4-chlorooctan-x-ol (hydroxylation) or octan-4-one (oxidation and loss of HCl). Nontargeted analysis using HRMS allows for the identification of a wide range of potential TPs without needing to know their identity in advance. copernicus.org

Potential Transformation Products of this compound

| Transformation Process | Potential Product | Molecular Formula |

| Dehydrochlorination | Oct-3-ene (B8807844) / Oct-4-ene | C₈H₁₆ |

| Hydroxylation | 4-Chlorooctanol | C₈H₁₇ClO |

| Oxidation | Octan-4-one | C₈H₁₆O |

| Hydrolytic Dechlorination | Octan-4-ol | C₈H₁₈O |

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Analysis

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive elemental analysis technique capable of detecting metals and several non-metals at trace and ultra-trace concentrations. nih.gov For a compound like this compound, ICP-MS is an excellent tool for quantifying the total chlorine content in a given sample.

The analysis of chlorine by ICP-MS can be challenging due to its high first ionization energy and potential for polyatomic interferences. psu.edunih.gov However, modern ICP-MS/MS systems can overcome these issues. speciation.net In this setup, a reaction gas (like H₂) is used in a collision/reaction cell to eliminate interferences, allowing for accurate measurement of the chlorine isotopes (³⁵Cl and ³⁷Cl). speciation.net This technique can be used to determine the purity of a this compound product or to measure the total organochlorine content in a complex matrix, such as industrial effluent or pyrolysis oils. rsc.org The method can be calibrated to be independent of the specific chemical form of the chlorine, making it robust for total elemental quantification. rsc.org

Surface-Sensitive Spectroscopies

Surface-sensitive spectroscopies are analytical methods that probe the elemental and chemical composition of the outermost few nanometers of a material. These techniques are invaluable for studying surface chemistry, thin films, and interfaces.

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a premier technique for surface analysis, providing quantitative information about elemental composition and, crucially, the chemical state of those elements. thermofisher.comeag.com The method involves irradiating a sample surface with a beam of X-rays, which causes the emission of core-level electrons. malvernpanalytical.com The kinetic energy of these emitted photoelectrons is measured, and from this, their binding energy can be calculated. This binding energy is characteristic of the element from which the electron was ejected and is sensitive to the local chemical environment, an effect known as the "chemical shift". rms-foundation.chcnrs.fr

An XPS analysis of this compound would provide detailed information about its surface composition. A survey scan would identify the presence of chlorine and carbon. High-resolution scans of the C 1s and Cl 2p regions would offer insight into the chemical states.

Chlorine (Cl 2p): The binding energy of the Cl 2p peak would confirm the presence of a C-Cl bond. The exact position would be characteristic of an alkyl chloride.

Carbon (C 1s): The C 1s signal would be a composite of peaks corresponding to the different carbon environments within the molecule. The carbon atom directly bonded to the electronegative chlorine atom (C4) would exhibit a higher binding energy (a chemical shift) compared to the other seven carbon atoms in the alkyl chain. This allows for the direct spectroscopic verification of the carbon-chlorine bond's presence.

Table 2: Hypothetical XPS Binding Energies for this compound

| Atom | Orbital | Chemical Environment | Expected Binding Energy (eV) |

|---|---|---|---|

| Chlorine | Cl 2p | C-Cl | ~200 - 201 |

| Carbon | C 1s | C -Cl | ~286 - 287 |

Integrated Spectroscopic and Chemometric Approaches for Mixture Analysis

In many real-world scenarios, this compound may be present as one component within a complex mixture of other volatile organic compounds (VOCs). For instance, it has been identified in studies of VOCs from honey and indoor air. bee.or.krmjcce.org.mk Analyzing such complex samples requires a combination of a high-resolution analytical technique (like spectroscopy or chromatography) and powerful data analysis methods, collectively known as chemometrics. dmu.dknih.gov Chemometrics uses multivariate statistics to extract meaningful information from large and complex chemical data sets. nih.gov

When analyzing mixtures, the spectroscopic signals from different components often overlap, making simple univariate analysis impossible. Multivariate techniques are essential to deconstruct this data.

Pattern Recognition: Unsupervised methods like Principal Component Analysis (PCA) are used to explore data and identify patterns or groupings without prior knowledge of the samples. nih.gov For example, if GC-MS spectra were taken from dozens of honey samples from different floral sources, PCA could be applied to the data. bee.or.kr The analysis would reduce the complex spectra into a few principal components that capture the most variance. A scores plot of the principal components might show samples clustering together based on their floral origin, potentially driven by the presence or absence of compounds like this compound.

Multivariate Calibration: Supervised methods like Partial Least Squares (PLS) regression are used to build predictive models. nih.gov For instance, if a property of the mixtures (e.g., the concentration of a key ingredient or the geographic origin of a sample) is known, a PLS model can be trained to correlate the spectroscopic data (e.g., NIR or Raman spectra) with that property. This allows for the rapid prediction of the property in new, unknown samples from their spectra alone.

Table 3: Illustrative Data Structure for PCA of VOC Profiles

| Sample ID | Peak 1 (e.g., Toluene) | Peak 2 (e.g., Limonene) | Peak 3 (e.g., this compound) | ... | Sample Group |

|---|---|---|---|---|---|

| Honey_A1 | 1500 | 450 | 0 | ... | Clover |

| Honey_A2 | 1620 | 435 | 0 | ... | Clover |

| Honey_B1 | 800 | 2100 | 120 | ... | Chestnut |

| Honey_B2 | 750 | 2250 | 150 | ... | Chestnut |

| Air_C1 | 3500 | 50 | 80 | ... | Office |

| Air_C2 | 3300 | 65 | 95 | ... | Office |

Note: Values represent hypothetical peak areas from a chromatogram.

Spectroscopic or chromatographic fingerprinting is a powerful concept for discriminating between samples based on their origin, quality, or history. dmu.dk The entire spectrum or chromatogram of a sample acts as a unique "fingerprint." bee.or.krplos.org The presence, absence, and relative abundance of numerous compounds, including this compound, contribute to this fingerprint.

Studies have shown that the profile of volatile organic compounds can be used to differentiate monofloral honeys. bee.or.kr If this compound were consistently found in honey derived from a specific floral source (or as a result of a particular processing or contamination event), its presence in the VOC fingerprint would become a key marker for that source. By comparing the fingerprints of unknown samples to a database of known sources using pattern recognition techniques (like PCA or PLS-DA), it is possible to achieve effective source discrimination. plos.org This approach is widely used in food authentication, environmental forensics, and quality control. dmu.dkresearchgate.net

Table 4: Hypothetical Spectroscopic Fingerprints for Source Discrimination

| Compound | Fingerprint: Source X | Fingerprint: Source Y | Fingerprint: Source Z |

|---|---|---|---|

| Nonane | High | Medium | Low |

| Toluene | Low | High | High |

| 1-Heptanol | Medium | Low | High |

| This compound | Present | Absent | Trace |

| Limonene | Low | High | Low |

Note: "High," "Medium," "Low," etc., represent relative abundances.

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations

Quantum chemical calculations offer a powerful lens through which to examine the intrinsic properties of 4-chlorooctane. These methods, rooted in the principles of quantum mechanics, provide detailed information about the molecule's geometry, vibrational modes, and electronic structure.

Molecular Geometry Optimization (e.g., Hartree-Fock, DFT)

The three-dimensional arrangement of atoms in this compound can be determined with high precision using molecular geometry optimization techniques. mdpi.com Methods such as the Hartree-Fock (HF) and Density Functional Theory (DFT) are commonly employed for this purpose. ntnu.no These computational approaches systematically adjust the positions of the atoms to find the lowest energy conformation, which corresponds to the most stable molecular structure. mdpi.com

The process begins with an initial guess of the molecule's geometry. ntnu.no The chosen theoretical method then calculates the forces on each atom and iteratively moves them to minimize the total energy of the system until a stable, or optimized, geometry is achieved. mdpi.com DFT methods, which include the effects of electron correlation, are generally considered to provide more accurate results than the HF method for many systems. numberanalytics.comq-chem.com A variety of basis sets, which are sets of mathematical functions used to describe the atomic orbitals, can be used in these calculations, with the choice of basis set influencing the accuracy of the results. mdpi.com For instance, a study on halogenated aliphatic hydrocarbons utilized the Amsterdam Density Functional (ADF) program package with a quadruple-ζ Slater basis set for geometry optimization. researchgate.net

Vibrational Frequency Calculations and Spectral Prediction

Once the optimized geometry of this compound is obtained, vibrational frequency calculations can be performed to predict its infrared (IR) and Raman spectra. q-chem.com These calculations determine the frequencies of the fundamental modes of vibration of the molecule. q-chem.com Each vibrational mode corresponds to a specific pattern of atomic motion, such as the stretching or bending of chemical bonds.

These theoretical predictions are invaluable for interpreting experimental spectroscopic data. q-chem.com For example, a study on the related compound 1-chlorooctane (B87089) involved recording its Fourier transform infrared (FT-IR) and Raman spectra and performing a detailed vibrational analysis. iacs.res.in This analysis included assigning the observed frequencies to the specific vibrational modes of the molecule's different conformations. iacs.res.in Such calculations can be performed using the same level of theory (e.g., HF or DFT) and basis set as the geometry optimization. q-chem.com

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps)

The electronic structure of this compound can be analyzed to understand its reactivity and electronic properties. A key aspect of this analysis is the examination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). iqce.jp The HOMO is the outermost orbital containing electrons and represents the molecule's ability to donate electrons, while the LUMO is the innermost orbital without electrons and indicates its ability to accept electrons. ajchem-a.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. irjweb.com A smaller gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity and lower kinetic stability. irjweb.comijarset.com Conversely, a larger HOMO-LUMO gap implies greater stability. irjweb.com Quantum chemical calculations can provide the energies of these frontier orbitals. ijarset.com For instance, a study on the toxicity of chlorinated alkanes calculated quantum chemical indices such as the LUMO energy to develop Quantitative Structure-Activity Relationship (QSAR) models. ijitee.org The HOMO-LUMO energy gap is considered a significant parameter that can inversely affect the chemical reactivity of a compound. aimspress.com

Table 1: Key Quantum Chemical Descriptors and Their Significance

| Descriptor | Description | Significance in Chemical Studies |

| Hartree-Fock (HF) Energy | An approximation of the total electronic energy of a molecule. numberanalytics.com | Provides a baseline for molecular energy and is a starting point for more advanced calculations. numberanalytics.com |

| LUMO Energy (ELUMO) | The energy of the Lowest Unoccupied Molecular Orbital. iqce.jp | Indicates the ability of a molecule to accept electrons; lower values suggest a better electron acceptor. iqce.jpijarset.com |

| HOMO Energy (EHOMO) | The energy of the Highest Occupied Molecular Orbital. iqce.jp | Represents the ability of a molecule to donate electrons; higher values suggest a better electron donor. iqce.jpijarset.com |

| HOMO-LUMO Energy Gap (ΔE) | The energy difference between the HOMO and LUMO (ELUMO - EHOMO). irjweb.com | Reflects the chemical reactivity and kinetic stability of a molecule; a smaller gap indicates higher reactivity. irjweb.comaimspress.com |

| Dipole Moment (µ) | A measure of the separation of positive and negative charges in a molecule. muni.cz | Influences intermolecular interactions and the physical properties of the compound. |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a computational method to study the time-dependent behavior of molecular systems. ens.fr For this compound, MD simulations can offer insights into its interactions with solvents and its conformational flexibility.

Solvent-Solute Interaction Modeling

MD simulations can model the interactions between a this compound molecule (the solute) and the surrounding solvent molecules. numberanalytics.com These simulations explicitly treat the solvent molecules, allowing for a detailed investigation of the solvation process. numberanalytics.com The interactions between all atoms in the system are described by a force field, which is a set of parameters that define the potential energy of the system as a function of the atomic coordinates.

By simulating the movement of the solute and solvent molecules over time, researchers can study the structure of the solvent around the solute and the dynamics of these interactions. nih.gov This can reveal information about the formation of solvation shells and the influence of the solvent on the solute's behavior. researchgate.net For instance, MD simulations have been used to study the dynamics around solutes in mixed solvents, showing that the solvent structure in the immediate vicinity of the solute can differ from the bulk solvent composition. nih.gov

Conformational Ensemble Analysis

Due to the flexibility of its alkyl chain, this compound can exist in various conformations. MD simulations can be used to explore the conformational space of the molecule and generate a conformational ensemble, which is a collection of the different shapes the molecule can adopt. biorxiv.org

Analyzing this ensemble provides a more realistic picture of the molecule's structure than a single, static conformation. plos.org Techniques for conformational ensemble analysis can identify the most populated conformations and the transitions between them. biorxiv.org This information is crucial for understanding the relationship between the molecule's structure and its physical and chemical properties. For example, in a study of 1-chlorooctane, vibrational analysis was performed for its four most probable conformations. iacs.res.in

Computational Thermochemistry

Computational thermochemistry utilizes quantum mechanical methods to predict the thermodynamic properties of molecules. For this compound, these calculations are crucial for understanding its stability and energy content. Methodologies such as the high-accuracy Gaussian-n theories (e.g., G4) and various Density Functional Theory (DFT) functionals are standard tools for these predictions. acs.orgnsf.gov

The standard enthalpy of formation (ΔHf°) and Gibbs free energy of formation (ΔGf°) are key indicators of a molecule's thermodynamic stability. utexas.edusavemyexams.com These values can be calculated using high-level ab initio methods, which involve a sequence of well-defined molecular orbital calculations to achieve high accuracy, often within 1 kcal/mol of experimental values. nih.gov The Gibbs free energy is calculated from the enthalpy and entropy (ΔG = ΔH - TΔS), providing a measure of reaction spontaneity. libretexts.orgsavemyexams.comomnicalculator.com

While specific high-accuracy computational studies detailing the thermodynamic properties of this compound are not prominently available in the literature, values can be estimated using group additivity methods or by comparison with computationally derived data for analogous secondary chloroalkanes. nsf.govdokumen.pub These methods rely on the principle that molecular properties can be determined by summing the contributions of constituent chemical groups.

Table 1: Representative Calculated Thermodynamic Properties for Secondary Chloroalkanes Note: This table presents values for representative secondary chloroalkanes calculated using computational methods to illustrate the expected range for this compound. Specific experimental or high-accuracy calculated data for this compound is not readily available.

| Compound | Method | ΔHf° (kcal/mol) | Reference |

|---|---|---|---|

| 2-Chlorobutane | G3(MP2)//B3LYP | -38.9 | dokumen.pub |

| 2-Chloropentane | CBS-QB3 | -44.2 | dokumen.pub |

| 3-Chloropentane | CBS-QB3 | -43.7 | dokumen.pub |

The bond dissociation energy (BDE) is the energy required to break a specific bond homolytically, forming two radicals. libretexts.org For this compound, the most significant BDE is that of the C4-Cl bond. This value is a critical determinant of the molecule's thermal stability and its behavior in radical reactions.

DFT methods, such as B3LYP and B3P86, are widely employed to calculate BDEs with reasonable accuracy, especially when paired with appropriate basis sets like 6-311G**. ustc.edu.cnnsc.ru The calculation involves finding the difference between the enthalpy of the products (oct-4-yl radical and chlorine radical) and the reactant (this compound). libretexts.org The BDE for a C-Cl bond is influenced by the substitution of the carbon atom. For secondary chloroalkanes like this compound, the C-Cl BDE is generally lower than for primary chloroalkanes due to the greater stability of the resulting secondary radical. The accepted average BDE for a secondary C-Cl bond is approximately 81 kcal/mol. yale.edu

Table 2: Typical Calculated C-X Bond Dissociation Enthalpies (BDEs in kcal/mol at 298K) This table provides context for the expected C-Cl BDE in this compound by comparing it with values for different carbon environments.

| Bond Type | Example Compound | Computational Method | Calculated BDE (kcal/mol) | Reference |

|---|---|---|---|---|

| Primary C-Cl | Chloroethane | G3B3 | 84.5 | nih.gov |

| Secondary C-Cl | 2-Chloropropane | G3B3 | 82.7 | nih.gov |

| Tertiary C-Cl | 2-Chloro-2-methylpropane | G3B3 | 81.9 | nih.gov |

Computational methods can predict the acidity and basicity of molecules in the gas phase. The acidity of this compound would typically refer to the ease of removing a proton (deprotonation), most likely from a carbon atom adjacent to the chlorine-bearing carbon, to form a carbanion. The gas-phase acidity is the enthalpy change of this reaction. Its value is influenced by the stability of the resulting carbanion, which is affected by the inductive effect of the electronegative chlorine atom.

The basicity of this compound relates to its ability to accept a proton. This would occur on one of the lone pairs of the chlorine atom, forming a chloronium ion. The gas-phase basicity, or proton affinity, is the negative of the enthalpy change for this protonation reaction. The basicity of alkyl halides is generally very low. In aqueous solution, the basicity order of amines is altered from the gas phase due to solvation effects, a principle that highlights the importance of the environment in acid-base chemistry. lkouniv.ac.in

Currently, there is a lack of specific published computational data on the predicted acidity or basicity of this compound. Such calculations would involve optimizing the geometries of the neutral molecule and its corresponding conjugate acid and base and calculating their respective energies.

Calculation of Bond Dissociation Energies

Reaction Pathway Modeling

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions. For this compound, this includes modeling nucleophilic substitution (S_N2) and elimination (E2) reactions, which are characteristic of alkyl halides.

A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. libretexts.org For a chemical reaction, the PES maps the energy changes as reactants are converted into products, visualizing the path of lowest energy, known as the reaction coordinate. libretexts.orgstanford.edu

Mapping the PES for a reaction of this compound, such as its E2 reaction with a base, involves calculating the system's energy at numerous points along the reaction pathway. This creates an energy landscape featuring valleys, which correspond to stable species like reactants, intermediates, and products, and mountain passes, which represent transition states. libretexts.org Computational techniques like relaxed potential energy scans, where specific bond distances or angles are systematically varied while optimizing the remaining geometry, are used to explore the PES and identify these critical points. researchgate.net For complex reactions, the PES can have multiple dimensions, but it is often simplified into a 2D or 3D plot for visualization. youtube.com

A transition state (TS) is a specific point on the PES that represents the highest energy barrier along the reaction coordinate. youtube.com It is a first-order saddle point, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other directions. reddit.com

Computationally, locating a transition state involves specialized optimization algorithms (e.g., Berny optimization to a saddle point). msu.su A key step in confirming a located structure as a true TS is performing a frequency calculation. A valid transition state must have exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms moving along the reaction coordinate. researchgate.netreddit.com

Once the transition state and reactant energies are known, the reaction barrier, or activation energy (Ea), can be calculated as their difference. This barrier is a primary determinant of the reaction rate. For competing reactions, like the S_N2 and E2 pathways for this compound, calculating the respective barriers can predict which pathway is kinetically favored. mdpi.com Studies on similar secondary alkyl halides show that the barriers for S_N2 and E2 reactions are sensitive to the substrate, nucleophile/base, and solvent. mdpi.comresearchgate.net

Table 3: Representative Calculated Activation Barriers (kcal/mol) for S_N2/E2 Reactions of Secondary Chloroalkanes Note: This table shows calculated activation barriers for reactions of similar secondary chloroalkanes to illustrate the types of data obtained from transition state calculations. Specific data for this compound is not available.

| Reaction | Computational Method | Calculated Barrier (ΔE‡) | Reference |

|---|---|---|---|

| F⁻ + CH₃CH₂Cl (S_N2) | MP2/aug-cc-pVDZ | -9.5 | mdpi.com |

| F⁻ + CH₃CH₂Cl (E2) | MP2/aug-cc-pVDZ | -8.9 | mdpi.com |

| F⁻ + (CH₃)₂CHCl (S_N2) | MP2/aug-cc-pVDZ | -5.6 | mdpi.com |

| F⁻ + (CH₃)₂CHCl (E2) | MP2/aug-cc-pVDZ | -11.6 | mdpi.com |

Transition State Characterization and Reaction Barrier Calculation

Advanced Wavefunction Analysis Techniques

Advanced wavefunction analysis techniques delve into the electronic structure of a molecule to provide a deeper understanding of its chemical bonding, reactivity, and properties. These methods go beyond simple orbital descriptions and offer a quantitative picture of the electron distribution.

The electron density distribution, ρ(r), is a fundamental property of a molecule that dictates its size, shape, and how it interacts with other chemical species. wiley-vch.de For this compound, the electron density would be highest around the chlorine atom due to its high electronegativity, and also concentrated in the regions of the C-C and C-H bonds.

Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing the electrostatic potential on the electron density surface of a molecule. dtic.mil These maps use a color scale to represent regions of different electrostatic potential, typically with red indicating negative potential (electron-rich regions) and blue indicating positive potential (electron-poor regions). dtic.milresearchgate.net

For this compound, an MEP map would be expected to show:

Negative Potential: A region of high negative potential (red) localized around the chlorine atom, corresponding to its lone pairs of electrons. This area is susceptible to attack by electrophiles.

Positive Potential: Regions of positive potential (blue) would be located around the hydrogen atoms and, to a lesser extent, the carbon atom bonded to the chlorine (the α-carbon). The α-carbon is an electron-deficient site and is therefore susceptible to nucleophilic attack.

Neutral Regions: The alkyl chain would exhibit a largely neutral potential (green/yellow).

A QSAR study on the toxicity of halogenated aliphatic hydrocarbons, which included 1-chlorooctane, utilized MEP maps to understand the interactions of these molecules. aimspress.comaimspress.com The study calculated MEP maps from optimized geometries to analyze the electrostatic interactions, demonstrating the utility of this technique for understanding the reactivity of chloroalkanes. aimspress.comaimspress.com X-ray diffraction studies on liquid monochloroalkanes, including chlorooctane, have also provided experimental data on the radial distribution of electron densities, which can be compared with theoretical calculations. bibliotekanauki.pl

The following table illustrates the kind of data that can be generated from MEP calculations for a series of related compounds, as seen in the QSAR study.

| Compound | E(LUMO) (a.u.) | E(HOMO) (a.u.) | E(gap) (a.u.) |

| 1-Chlorohexane | -0.18 | -0.56 | 0.19 |

| 1-Chlorooctane | -0.18 | 0.22 | 0.18 |

Data adapted from a QSAR study on halogenated aliphatic hydrocarbons. aimspress.com

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals of a wavefunction into a set of localized orbitals that correspond to the familiar concepts of chemical bonding, such as core orbitals, lone pairs, and bonds. uni-muenchen.defaccts.de This analysis provides a quantitative description of the Lewis structure representation of a molecule.

For this compound, an NBO analysis would provide detailed information about:

The C-Cl Bond: The analysis would quantify the polarization of the σ(C-Cl) bond, showing the percentage of the orbital on the carbon atom versus the chlorine atom. Given the higher electronegativity of chlorine, the orbital would be significantly polarized towards the chlorine atom, giving the bond a high degree of ionic character.

Hybridization: The NBO analysis would describe the hybridization of the atomic orbitals that form the bonds. For example, it would detail the spx hybridization of the carbon and chlorine atoms in the C-Cl bond.

Lone Pairs: The analysis would identify and describe the lone pair orbitals on the chlorine atom, detailing their hybridization and energy.

Hyperconjugative Interactions: A key feature of NBO analysis is its ability to identify and quantify stabilizing interactions between filled (donor) and empty (acceptor) orbitals. wisc.edu For this compound, this would include interactions such as the donation of electron density from a neighboring C-H or C-C σ bond into the empty σ*(C-Cl) antibonding orbital. These interactions weaken the C-Cl bond and are crucial for understanding the reactivity in SN1 and E1 reactions.

The following table shows a hypothetical breakdown of the key NBO interactions and their second-order perturbation theory energies (E(2)), which quantify the strength of these interactions.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| σ(C3-H) | σ(C4-Cl) | ~1-3 |

| σ(C5-H) | σ(C4-Cl) | ~1-3 |

| LP(Cl) | σ*(C4-H) | ~0.5-1.5 |

This table is illustrative of the type of data generated from an NBO analysis.

NBO analysis has been used to understand C-P bond formation in reactions involving 1-chlorooctane, demonstrating its utility in analyzing the electronic interactions that drive chemical reactions. mit.edu

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the topology of the electron density, ρ(r). wiley-vch.de This analysis partitions the molecule into atomic basins and identifies critical points in the electron density, which correspond to nuclei, bonds, rings, and cages.

For this compound, a QTAIM analysis would focus on the properties of the electron density at the bond critical points (BCPs), particularly for the C-Cl bond. The values of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at the BCP provide insight into the nature of the chemical bond. nih.gov

Electron Density at the BCP (ρ_bcp): The magnitude of ρ_bcp correlates with the bond order. A higher value indicates a stronger, more covalent bond.

Laplacian of the Electron Density at the BCP (∇²ρ_bcp): The sign of the Laplacian indicates the nature of the interaction.

∇²ρ_bcp < 0: Indicates a shared interaction, characteristic of covalent bonds where electron density is concentrated between the nuclei.

∇²ρ_bcp > 0: Indicates a closed-shell interaction, typical of ionic bonds, hydrogen bonds, and van der Waals interactions, where electron density is depleted in the internuclear region. mdpi.comresearchgate.net

For the C-Cl bond in this compound, the QTAIM analysis would likely show a ρ_bcp value and a small positive or near-zero ∇²ρ_bcp, classifying the bond as a polar covalent bond, intermediate between a pure shared and pure closed-shell interaction.

The following table presents hypothetical QTAIM data for the C-Cl bond in this compound, illustrating the expected values.

| Bond | ρ_bcp (a.u.) | ∇²ρ_bcp (a.u.) |

| C4-Cl | ~0.2 | ~+0.05 |

This table is illustrative of the type of data generated from a QTAIM analysis.

This topological analysis provides a mathematically robust way to define atoms within a molecule and to characterize the nature of the chemical bonds that connect them. wiley-vch.dejussieu.fr

Environmental Behavior and Degradation Pathways

Abiotic Transformation Processes

Abiotic degradation involves the chemical alteration of 4-Chlorooctane through physical or chemical means, such as heat or atmospheric reactions.

Pyrolysis, the thermal decomposition of materials at elevated temperatures in the absence of oxygen, is a significant process in which chlorinated hydrocarbons like this compound can be formed and subsequently transformed. During the pyrolysis of plastic waste containing poly(vinyl chloride) (PVC), a primary degradation step is dehydrochlorination, which releases hydrogen chloride (HCl) and forms polyenes. fsrj.org The heat applied during this process can cause chemical bonds to split, creating highly reactive chlorine-free radicals. researchgate.net